4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene
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Overview
Description
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is a fluorinated aromatic compound characterized by the presence of both difluoromethoxy and trifluoromethyl groups. These fluorinated groups contribute to the compound’s unique chemical properties, making it valuable in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting from readily available precursors. The reaction conditions often require the use of strong acids, such as sulfuric acid, and radical initiators to facilitate the formation of the trifluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst are commonly used for the reduction of the nitro group.
Substitution: Halogenation reactions often require halogenating agents like chlorine gas or bromine, along with a catalyst such as iron(III) chloride.
Major Products
Scientific Research Applications
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene finds applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is primarily influenced by its fluorinated groups. These groups enhance the compound’s lipophilicity and stability, allowing it to interact with specific molecular targets. The nitro group can undergo reduction to form an amino group, which may further interact with biological targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene: Similar structure but with a trifluoromethoxy group instead of a difluoromethoxy group.
4-(Difluoromethoxy)-1-nitrobenzene: Lacks the trifluoromethyl group, resulting in different chemical properties.
Uniqueness
4-(Difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene is unique due to the combination of both difluoromethoxy and trifluoromethyl groups, which confer distinct electronic and steric effects. These properties make it particularly valuable in applications requiring high stability and specific interactions with molecular targets .
Properties
Molecular Formula |
C8H4F5NO3 |
---|---|
Molecular Weight |
257.11 g/mol |
IUPAC Name |
4-(difluoromethoxy)-1-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C8H4F5NO3/c9-7(10)17-4-1-2-6(14(15)16)5(3-4)8(11,12)13/h1-3,7H |
InChI Key |
GQVDGWZABJYTJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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